

# (R)-2-(2,4-dichlorophenoxy)propanoic acid properties

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## Compound of Interest

Compound Name: *Dichlorprop*

Cat. No.: *B359615*

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An In-depth Technical Guide to (R)-2-(2,4-dichlorophenoxy)propanoic Acid

This technical guide provides a comprehensive overview of the core properties of (R)-2-(2,4-dichlorophenoxy)propanoic acid, also known as **Dichlorprop-P**. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details the physicochemical properties, toxicological data, mechanism of action, and relevant experimental protocols.

## Physicochemical Properties

(R)-2-(2,4-dichlorophenoxy)propanoic acid is the dextrorotatory, biologically active enantiomer of the herbicide **dichlorprop**.<sup>[1][2]</sup> First marketed in the 1960s as a racemic mixture, advances in asymmetric synthesis have enabled the production of the pure (R)-isomer.<sup>[2]</sup> It is a member of the chlorophenoxy herbicide family, similar in structure to 2,4-D.<sup>[1][2]</sup>

| Property          | Value   |
|-------------------|---|
| IUPAC Name        | (2R)-2-(2,4-dichlorophenoxy)propanoic acid <a href="#">[1]</a><br><a href="#">[3]</a>   |
| Synonyms          | Dichlorprop-P, (R)-Dichlorprop, (+)-Dichlorprop <a href="#">[1]</a> <a href="#">[4]</a>   |
| CAS Number        | 15165-67-0 <a href="#">[5]</a> <a href="#">[6]</a>  |
| Molecular Formula | C <sub>9</sub> H <sub>8</sub> Cl <sub>2</sub> O <sub>3</sub> <a href="#">[5]</a> <a href="#">[6]</a>  |
| Molecular Weight  | 235.06 g/mol <a href="#">[5]</a> <a href="#">[6]</a>  |
| Appearance        | White to light yellow or light beige crystalline powder. <a href="#">[7]</a> Can also appear as a light brown to brown solid. <a href="#">[5]</a> |
| Melting Point     | 122-124 °C <a href="#">[5]</a> <a href="#">[8]</a> <a href="#">[9]</a>  |
| Boiling Point     | 348.3 ± 27.0 °C (Predicted) <a href="#">[5]</a> <a href="#">[6]</a>   |
| pKa               | 3.03 ± 0.10 (Predicted) <a href="#">[5]</a> <a href="#">[10]</a>  |
| Optical Rotation  | [α] <sup>21</sup> D +26.6° (c = 1.23 in ethanol) <a href="#">[4]</a> <a href="#">[5]</a>  |

## Solubility

The solubility of (R)-2-(2,4-dichlorophenoxy)propanoic acid has been determined in various solvents at 20°C.

| Solvent       | Solubility   |
|---------------|--|
| Water (pH 7)  | 0.59 g/L <a href="#">[5]</a> <a href="#">[8]</a>   |
| Acetone       | >1000 g/kg <a href="#">[5]</a> <a href="#">[8]</a> |
| Ethanol       | >1000 g/kg <a href="#">[5]</a> <a href="#">[8]</a> |
| Ethyl Acetate | 560 g/kg <a href="#">[5]</a> <a href="#">[8]</a>   |
| Toluene       | 46 g/kg <a href="#">[5]</a> <a href="#">[8]</a>    |

## Toxicological Data

The toxicological profile of **dichlorprop** has been evaluated, with the (R)-isomer generally considered to have slight acute toxicity.

| Parameter             | Value     | Species |
|-----------------------|-----------|---------|
| Oral LD <sub>50</sub> | 537 mg/kg | Rat[2]  |

The U.S. Environmental Protection Agency (EPA) classifies the R-isomer as “Not Likely to be Carcinogenic to Humans”.[2] However, it is considered a severe eye irritant.[2]

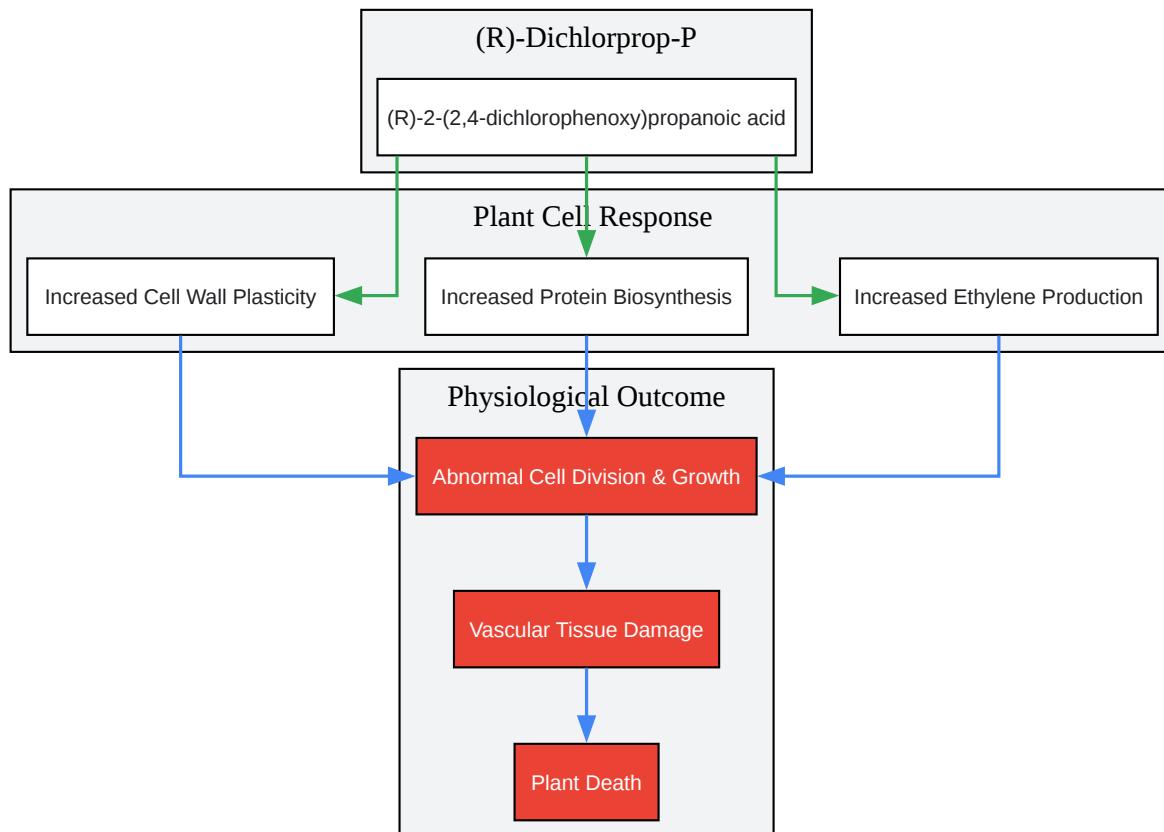
## Mechanism of Action

(R)-2-(2,4-dichlorophenoxy)propanoic acid functions as a synthetic auxin.[1][11] Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. The mechanism of action involves inducing abnormal and uncontrolled cell division and growth, which ultimately damages the vascular tissue of susceptible plants.[2]

The proposed mechanism includes:

- Increased Cell Wall Plasticity: The herbicide is thought to make plant cell walls more flexible. [2]
- Enhanced Protein Biosynthesis: It stimulates the production of proteins within the plant cells. [2]
- Ethylene Production: It leads to an increase in the production of ethylene, another plant hormone involved in stress responses and senescence.[2]

This cascade of events leads to unsustainable growth, ultimately causing the death of the target broadleaf weeds.[2]



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Caption: Mechanism of action of (R)-2-(2,4-dichlorophenoxy)propanoic acid as a synthetic auxin.

## Experimental Protocols

### Synthesis

The commercial production of (R)-2-(2,4-dichlorophenoxy)propanoic acid involves a multi-step chemical process.[\[11\]](#)

Methodology:

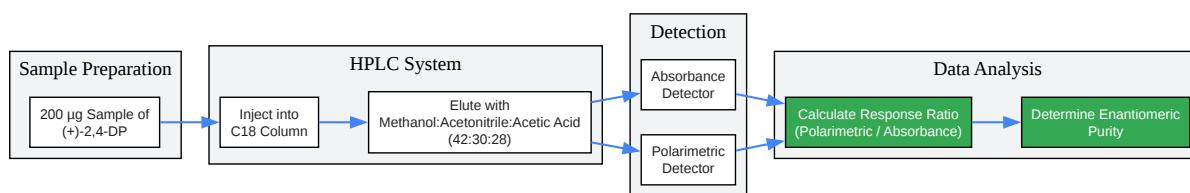
- Reaction of 2,4-dichlorophenol: The process begins with the reaction of 2,4-dichlorophenol with an alkylating agent such as propylene oxide to form the phenoxypropanoic acid backbone.[11]
- Enantiomeric Resolution: The resulting racemic mixture is then resolved to isolate the desired (R)-enantiomer. This can be achieved through various methods, including asymmetric synthesis, to yield the biologically active **Dichlorprop-P**.[11]

## Enantiomeric Purity Analysis via HPLC

A high-performance liquid chromatography (HPLC) method has been reported for determining the enantiomeric purity of (+)-2-(2,4-dichlorophenoxy)-propanoic acid.[12]

### Methodology:

- Chromatographic System: An achiral, reversed-phase HPLC system is used.[12]
- Stationary Phase: A C18 stationary phase is employed.[12]
- Mobile Phase: The mobile phase consists of a mixture of methanol, acetonitrile, and 0.1M aqueous acetic acid in a ratio of 42:30:28.[12]
- Detection: The system utilizes both a polarimetric detector and an absorbance detector. The ratio of the responses from these two detectors is used to calculate the mole fraction of the (R)-(+)-enantiomer.[12]
- Sample Loading: Assays are typically carried out with a sample loading of 200 µg.[12]



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Caption: Workflow for enantiomeric purity analysis of (+)-2,4-DP using HPLC.

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